4-(Piperidin-3-yl)pyrimidine dihydrochloride
Overview
Description
4-(Piperidin-3-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H13N3•2HCl . It is used in proteomics research .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, a study reported the design and synthesis of 3,4-disubstituted pyridine derivatives using a structure-based drug design approach .Molecular Structure Analysis
The molecular weight of this compound is 236.14 . The InChI code is 1S/C9H13N3.ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;/h4,6-8,11H,1-3,5H2;1H .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The preparation of γ-lactams, furo[3,2-c]chromen-4-ones, imidazoles, triarylpyridines, substituted 3-cyanopyridines, dihydropyridines of various structures, and more involve piperidine derivatives .Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
- Corrosion Inhibition: Piperidine derivatives, including those related to 4-(Piperidin-3-yl)pyrimidine dihydrochloride, have been studied for their adsorption and corrosion inhibition properties on iron surfaces. These compounds are significant in reducing corrosion, a critical aspect in industrial applications and materials science (Kaya et al., 2016).
Water-Soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
- Adenosine Receptor Antagonism: Piperidin-4-yl derivatives have been used to improve the water solubility of certain compounds at physiological pH, valuable in the development of adenosine receptor antagonists. This application is crucial in pharmacology and drug development (Baraldi et al., 2012).
Microwave-Assisted Synthesis and Antibacterial Activity
- Antibacterial Compounds: Piperidine-containing pyrimidine derivatives have shown significant antibacterial activity. The synthesis of these compounds under microwave irradiation and their potential as antibacterial agents is an area of active research in medicinal chemistry (Merugu et al., 2010).
Synthesis and Anti-Angiogenic Activity
- Anti-Angiogenic and DNA Cleavage: Piperidine-4-carboxamide derivatives related to 4-(Piperidin-3-yl)pyrimidine have been synthesized and shown significant anti-angiogenic and DNA cleavage activities. This research is pivotal in cancer therapy and understanding cellular mechanisms (Kambappa et al., 2017).
Mechanism of Action
Target of Action
Piperidine-containing compounds, which include 4-(piperidin-3-yl)pyrimidine dihydrochloride, are known to be important synthetic medicinal blocks for drug construction .
Mode of Action
It’s known that the structure-activity relationship is crucial in the inhibitory effect of compounds containing a piperidine nucleus .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Safety and Hazards
While specific safety and hazard information for 4-(Piperidin-3-yl)pyrimidine dihydrochloride is not provided in the search results, general safety measures for handling chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Piperidine derivatives, including 4-(Piperidin-3-yl)pyrimidine dihydrochloride, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-piperidin-3-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-12-9;;/h3,5,7-8,10H,1-2,4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKPESOCVCXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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